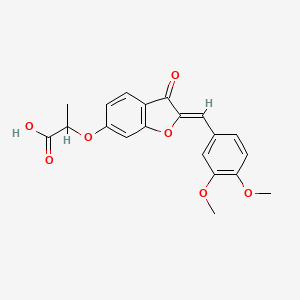

(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Description

(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic benzofuran derivative characterized by a 3,4-dimethoxy-substituted benzylidene group at the 2-position of the benzofuran core and a propanoic acid substituent at the 6-position. The Z-configuration of the benzylidene moiety is critical, as it influences molecular geometry and interactions with biological targets. This compound’s structure combines electron-donating methoxy groups with a polar propanoic acid group, which may enhance solubility and bioavailability compared to esterified analogs .

Properties

IUPAC Name |

2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-11(20(22)23)26-13-5-6-14-16(10-13)27-18(19(14)21)9-12-4-7-15(24-2)17(8-12)25-3/h4-11H,1-3H3,(H,22,23)/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKDGBFLDCEIC-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This compound features a benzofuran core and various functional groups, which are believed to contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoic acid. Its molecular formula is with a molecular weight of approximately 366.37 g/mol. The presence of the dimethoxybenzylidene group is significant for its biological interactions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it could modulate enzyme activities and influence various cellular processes through binding to receptors or enzymes. The exact mechanisms remain to be fully elucidated, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, studies evaluating derivatives of benzofuran have reported effective inhibition against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Benzofuran Derivative 1 | 32 | 64 |

| Benzofuran Derivative 2 | 16 | 32 |

| (Z)-2-Oxo Compound | 8 | 16 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate the potency of the compound against these pathogens.

Antioxidant Activity

Another area of investigation is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively .

Case Studies

-

Case Study on Antibacterial Properties :

A study published in MDPI evaluated a series of benzofuran derivatives for their antibacterial activity against common pathogens. The results demonstrated that certain modifications to the benzofuran structure enhanced antibacterial efficacy significantly . -

Antioxidant Efficacy Analysis :

In vitro assays showed that the compound exhibited a strong ability to reduce oxidative stress markers in cell cultures, suggesting potential therapeutic applications in diseases characterized by oxidative damage .

Scientific Research Applications

Structural Characteristics

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

- Molecular Formula : C21H21NO6

- Molecular Weight : 383.4 g/mol

The structure features a benzofuran core with methoxy substituents that enhance its biological activity.

Research indicates that this compound exhibits several important biological activities:

Antioxidant Properties

The presence of methoxy groups in the compound enhances its ability to scavenge free radicals, thereby preventing oxidative stress-related diseases. Preliminary studies suggest that compounds with similar structures show significant antioxidant effects.

Antitumor Activity

This compound may possess antitumor properties through mechanisms such as:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Halting the proliferation of cancer cells by interfering with their cell cycle progression.

Research highlights the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting potential for anticancer therapy.

Anti-inflammatory Effects

The compound has been reported to modulate inflammatory pathways effectively. This modulation can provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- GSK-3β Inhibition Study : Research focused on glycogen synthase kinase 3β found that certain derivatives exhibited potent inhibitory effects relevant for conditions such as Alzheimer's disease and cancer.

- Antibacterial and Antifungal Activities : A series of derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some derivatives showed comparable or superior activity compared to standard drugs.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |

| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |

| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |

| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |

Chemical Reactions Analysis

Reactivity of the Propanoic Acid Group

The carboxylic acid group undergoes typical acid-base and nucleophilic acyl substitution reactions:

-

Esterification with alcohols under acidic conditions (e.g., methanol/H⁺ → methyl ester) .

-

Amidation via coupling agents (e.g., EDC/HOBt with amines) .

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Example Reagents | Outcome |

|---|---|---|---|

| -COOH | Neutralization | NaOH | Water-soluble sodium salt |

| -COOH | Esterification | CH₃OH/H⁺ | Methyl ester analog |

| -COOH | Amidation | NH₃/EDC | Acetamide derivative |

Benzylidene-Benzofuran Core Reactivity

The α,β-unsaturated ketone system in the benzylidene group participates in:

-

Cycloadditions : Potential [4+2] Diels-Alder reactivity with dienes.

-

Reductions : Hydrogenation (H₂/Pd-C) to saturate the C=C bond.

-

Oxidation : Ozonolysis or epoxidation under controlled conditions (limited data).

Methoxy Group Reactivity

The 3,4-dimethoxy substituents exhibit:

-

Demethylation : Under strong acids (e.g., BBr₃) to form dihydroxy derivatives.

-

Electrophilic substitution : Nitration or sulfonation at aromatic positions, though steric hindrance may limit reactivity .

Thermal and Photochemical Stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the benzylidene ring and the benzofuran-linked functional group:

- Substituent Effects: Methoxy Groups: Electron-donating methoxy groups (e.g., 3,4-dimethoxy in the target compound) enhance resonance stabilization and may improve binding to aromatic receptor sites .

Physicochemical Properties

- Solubility: The target compound’s propanoic acid group likely grants better water solubility than methyl or cinnamate esters, which are more lipophilic .

- Stability : The 3,4-dimethoxybenzylidene group may confer oxidative stability compared to halogenated analogs, which could be prone to dehalogenation .

- LogP: Estimated LogP values (octanol-water partition coefficient) vary significantly: Target compound: ~2.1 (moderate lipophilicity due to methoxy and acid groups). 3-Chloro analog: ~3.5 (higher lipophilicity from chloro substituent) .

Research Findings

- Bioactivity Modulation : Substituting the benzylidene ring with electron-donating groups (e.g., methoxy) enhances interactions with enzymes like cyclooxygenase or cytochrome P450, as seen in related benzofurans .

- Metabolic Stability : Trimethoxy-substituted analogs () may exhibit prolonged metabolic half-lives due to reduced cytochrome P450-mediated oxidation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid?

- The synthesis typically involves a multi-step process, including Claisen-Schmidt condensation between a benzofuran precursor and 3,4-dimethoxybenzaldehyde, followed by esterification or hydrolysis. Key parameters include:

- Temperature control : Maintain 60–80°C during condensation to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency, while dichloromethane is preferred for purification .

- Catalysts : Use acid catalysts (e.g., p-toluenesulfonic acid) for cyclization steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers and removes unreacted starting materials .

Q. How can researchers confirm the Z-configuration of the benzylidene moiety in this compound?

- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the benzylidene proton reveals spatial proximity to the benzofuran ring protons, confirming the Z-isomer .

- X-ray crystallography : Provides definitive proof of stereochemistry by resolving atomic positions .

- UV-Vis spectroscopy : Z-isomers often exhibit distinct λmax shifts due to conjugation differences compared to E-isomers .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarities to anti-inflammatory benzofuran derivatives .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

- Molecular docking : Prioritize targets like COX-2 or estrogen receptors based on the compound’s methoxy and benzofuran motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Cross-validation with multiple techniques : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HSQC, and HMBC to assign ambiguous peaks. For example, the propanoic acid’s carbonyl (δ ~170 ppm in <sup>13</sup>C NMR) should correlate with adjacent protons in HSQC .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C20H18O7) and rule out isotopic impurities .

- Dynamic NMR experiments : Detect rotational barriers in the benzylidene group if tautomerism is suspected .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in inflammatory pathways?

- Kinetic assays : Measure IC50 values against COX-1/COX-2 isoforms to assess selectivity .

- Gene expression profiling : Use qPCR or RNA-seq to monitor downstream markers (e.g., IL-6, TNF-α) in macrophage models .

- Competitive binding studies : Employ surface plasmon resonance (SPR) to quantify binding affinity to prostaglandin receptors .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing 3,4-dimethoxy with nitro or hydroxyl groups) and compare bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

- In vitro ADMET profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 models) to prioritize lead candidates .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Degradation analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester linkage) .

- Formulation optimization : Store in amber vials under inert gas (N2) at -20°C to prevent oxidation and photodegradation .

- Lyophilization : Convert to a stable sodium salt form for enhanced aqueous solubility and shelf life .

Q. Which advanced analytical methods are recommended for assessing purity in complex mixtures?

- Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak IG with ethanol/hexane mobile phases .

- Differential scanning calorimetry (DSC) : Detect polymorphic forms by analyzing melting endotherms .

- Elemental analysis : Verify stoichiometric ratios (C, H, O) to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.